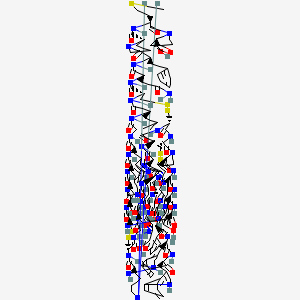
357952-10-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 357952-10-4 is known as Urocortin III, mouse. Urocortin III is a neuropeptide hormone and a member of the corticotropin-releasing factor family. It is a peptide consisting of 40 amino acids and is known for its high affinity for the type 2 corticotropin-releasing factor receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Urocortin III is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Urocortin III follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Urocortin III primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The peptide can also undergo oxidation and reduction reactions, particularly involving its sulfur-containing amino acids .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and N-hydroxysuccinimide are commonly used.
Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin.
Oxidation and Reduction: Hydrogen peroxide and dithiothreitol are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major product formed from these reactions is the peptide Urocortin III itself. During degradation, smaller peptide fragments and individual amino acids are produced .
Applications De Recherche Scientifique
Urocortin III has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in stress response and regulation of the hypothalamic-pituitary-adrenal axis.
Medicine: Explored for its potential therapeutic applications in anxiety and depression due to its anxiolytic-like activity.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacology
Mécanisme D'action
Urocortin III exerts its effects by selectively binding to type 2 corticotropin-releasing factor receptors. This binding stimulates the production of cyclic adenosine monophosphate in cells expressing these receptors. The activation of these receptors leads to various physiological responses, including the regulation of stress and anxiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urocortin I
- Urocortin II
- Corticotropin-releasing factor
Comparison
Urocortin III is unique due to its high selectivity for type 2 corticotropin-releasing factor receptors, whereas Urocortin I and II have broader receptor affinities. This selectivity makes Urocortin III particularly useful for studying the specific roles of type 2 corticotropin-releasing factor receptors in physiological processes .
Propriétés
Numéro CAS |
357952-10-4 |
|---|---|
Formule moléculaire |
C₁₈₆H₃₁₂N₅₂O₅₂S₂ |
Poids moléculaire |
4172.97 |
Séquence |
One Letter Code: FTLSLDVPTNIMNILFNIDKAKNLRAKAAANAQLMAQI-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)




![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)


